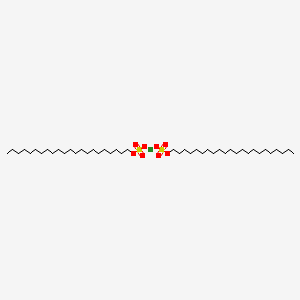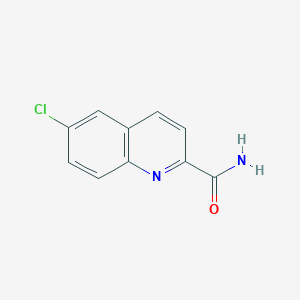
6-chloro-2-Quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-2-Quinolinecarboxamide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-Quinolinecarboxamide typically involves the reaction of 6-chloroquinoline with a suitable carboxamide precursor. One common method involves the use of 6-chloroquinoline-2-carboxylic acid, which is then converted to the corresponding carboxamide through an amidation reaction. This reaction can be carried out under mild conditions using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One such method includes the chlorination of 2-nitrotoluene followed by a series of reactions to introduce the quinoline and carboxamide functionalities. This process can be optimized for higher yields and purity, making it suitable for large-scale production .
化学反应分析
Types of Reactions
6-chloro-2-Quinolinecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
科学研究应用
Biology: The compound has shown promise as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical studies.
作用机制
The mechanism of action of 6-chloro-2-Quinolinecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It has been found to inhibit protein kinases, which are key regulators of cell survival and proliferation.
Pathways Involved: The compound can down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like BAX and Caspase-3, thereby promoting cell death in cancer cells.
相似化合物的比较
Similar Compounds
N,N’-bis(2-quinolinecarboxamide)alkane Derivatives: These compounds have similar quinolinecarboxamide structures but differ in the alkyl spacer length, affecting their crystal packing and hydrogen bonding interactions.
4-Quinolone-3-Carboxamides: These derivatives have been explored for their therapeutic potential, including anti-tubercular, anti-proliferative, and tyrosine kinase inhibition activities.
Uniqueness
6-chloro-2-Quinolinecarboxamide stands out due to its specific substitution pattern and the presence of the chlorine atom at the 6-position, which can influence its reactivity and biological activity. This unique structure allows for targeted modifications and the development of derivatives with enhanced properties .
属性
分子式 |
C10H7ClN2O |
|---|---|
分子量 |
206.63 g/mol |
IUPAC 名称 |
6-chloroquinoline-2-carboxamide |
InChI |
InChI=1S/C10H7ClN2O/c11-7-2-4-8-6(5-7)1-3-9(13-8)10(12)14/h1-5H,(H2,12,14) |
InChI 键 |
SNBPPCREDOZGPM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=N2)C(=O)N)C=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


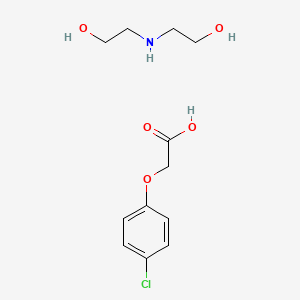
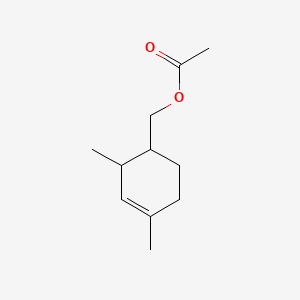
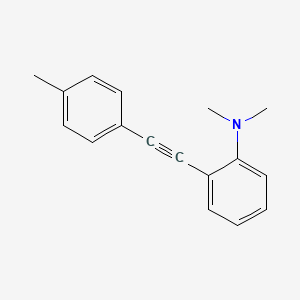

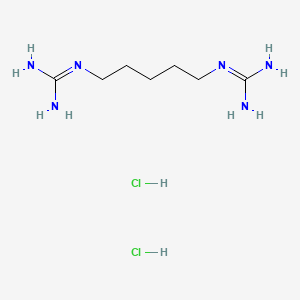
![N-[[4-[4-(benzimidazol-1-ylmethyl)-6-[4-(hydroxymethyl)phenyl]-5-phenyl-1,3-dioxan-2-yl]phenyl]methyl]benzenesulfonamide](/img/structure/B13770463.png)
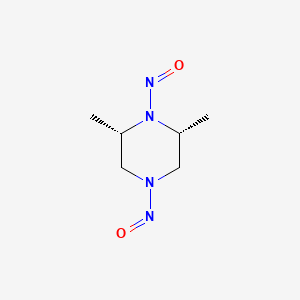

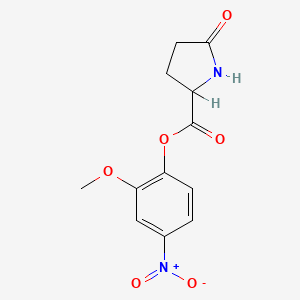
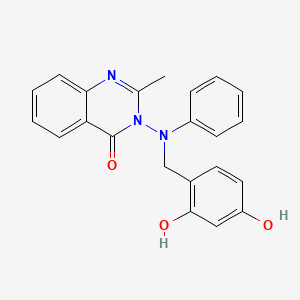
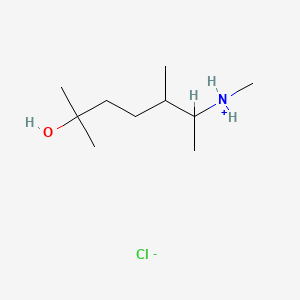
![1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride](/img/structure/B13770498.png)
